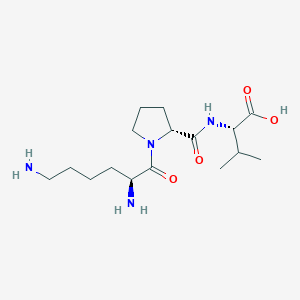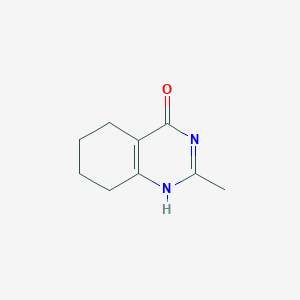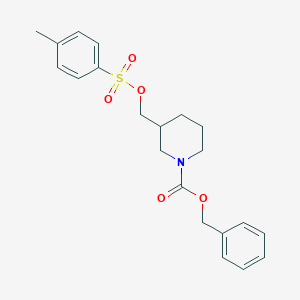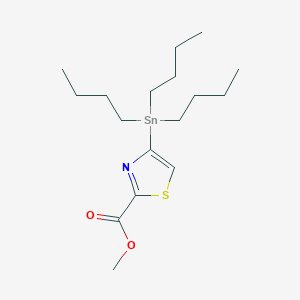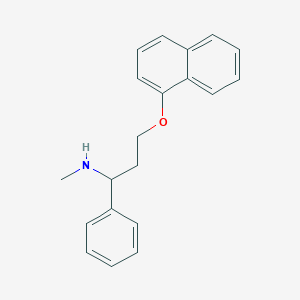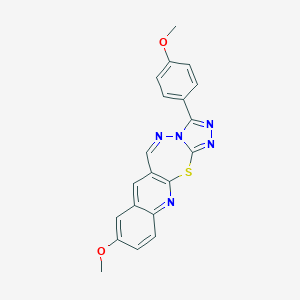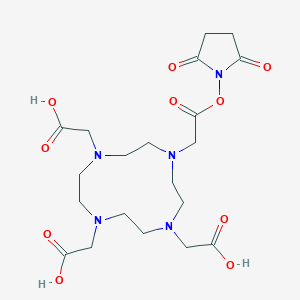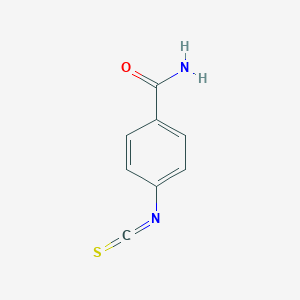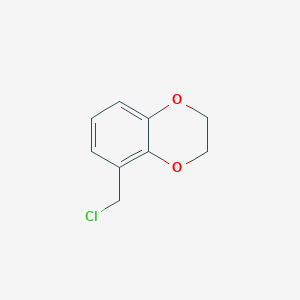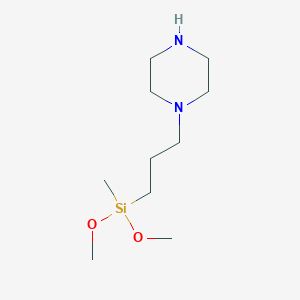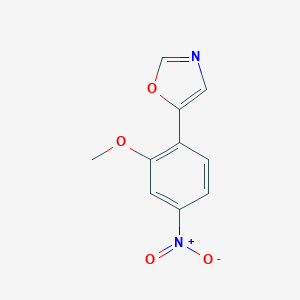
5-(2-甲氧基-4-硝基苯基)噁唑
描述
“5-(2-Methoxy-4-nitrophenyl)oxazole” is a chemical compound with the molecular formula C10H8N2O4 . It has a molecular mass of 220.18 . This compound is also known by other names such as Oxazole, 5-(2-methoxy-4-nitrophenyl)-, 5-(2-Methoxy-4-nitrophenyl)oxazole, 5-(2-Methoxy-4-nitrophenyl)-4-oxazole, and 5-(4-Nitro-2-methoxyphenyl)oxazole .
Molecular Structure Analysis
The molecular structure of “5-(2-Methoxy-4-nitrophenyl)oxazole” is represented by the InChI string: InChI=1S/C10H8N2O4/c1-15-9-4-7 (12 (13)14)2-3-8 (9)10-5-11-6-16-10/h2-6H,1H3 . The SMILES representation is O(C)C1=C(C=CC(N(=O)=O)=C1)C2=CN=CO2 .
Physical And Chemical Properties Analysis
“5-(2-Methoxy-4-nitrophenyl)oxazole” has a melting point of 150-152 °C . It has a density of 1.322g/cm3 and a boiling point of 355.214ºC at 760 mmHg . The compound’s exact mass is 220.04800 .
科学研究应用
1. 化学反应和结构研究
5-(2-甲氧基-4-硝基苯基)噁唑一直是各种化学反应和结构研究的研究对象。值得注意的是,它已参与了[Diels–Alder反应](https://en.wikipedia.org/wiki/Diels%E2%80%93Alder_reaction),这是一种共轭二烯和取代烯烃(双烯亲受体)之间的化学反应,形成环己烯衍生物。例如,与四氰乙烯的反应已被证明可以通过噁唑环开环生成四氰基-2-(对硝基苯基)-3,4-二氢-2H-吡咯-2-羧酸甲酯,如Ibata等人(1992年)等人所示(Ibata et al., 1992)。这些环加成物的分子结构也是广泛研究的对象,通常使用X射线晶体学(Ibata et al., 1987)。
2. 制药中间体的合成
该化合物已被用于合成制药中间体。例如,Herr等人(2002年)概述了一种制备5-(2-甲氧基-4-硝基苯基)噁唑的过程,作为生产肝炎C病毒候选药物VX-497的关键中间体(Herr et al., 2002)。这突显了该化合物在治疗剂开发中的重要性。
3. 生物活性化合物的开发
对5-(2-甲氧基-4-硝基苯基)噁唑衍生物的生物活性进行了重要研究。Yamamuro等人(2015年)从真菌培养液中分离出5-(4'-甲氧基苯基)-噁唑,分析其对秀丽隐杆线虫孵化和生长的抑制作用(Yamamuro et al., 2015)。这项研究为噁唑衍生物在生物研究和药物开发中的潜在应用提供了见解。
4. 对噁唑化学的洞察
对5-(2-甲氧基-4-硝基苯基)噁唑的研究有助于更广泛地理解噁唑化学。例如,对噁唑内过氧化物的热转化研究揭示了这些化合物的重排和断裂,这对于开发新的合成方法并了解它们在不同条件下的行为是至关重要的(Gollnick & Koegler, 1988)。
作用机制
Target of Action
5-(2-Methoxy-4-nitrophenyl)oxazole is a key intermediate for the construction of VX-497 , a drug candidate for the treatment of hepatitis C . The primary target of this compound is the enzyme inosine monophosphate dehydrogenase (IMPDH) , which plays a crucial role in the purine nucleotide biosynthetic pathway. By inhibiting IMPDH, the compound can potentially disrupt the replication of the hepatitis C virus.
Mode of Action
This inhibition disrupts the purine nucleotide biosynthetic pathway, which is essential for the replication of the hepatitis C virus .
Biochemical Pathways
The compound affects the purine nucleotide biosynthetic pathway by inhibiting the enzyme IMPDH . This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, converting IMP to XMP. By inhibiting IMPDH, the compound disrupts this pathway, reducing the availability of guanine nucleotides. This can potentially inhibit the replication of the hepatitis C virus, which relies on host cell nucleotides for its replication .
Pharmacokinetics
Some general properties can be inferred from its molecular structure . It is also an inhibitor of CYP1A2 and CYP2C19, which are important enzymes in drug metabolism . These properties may influence the compound’s distribution, metabolism, and excretion, and thus its overall pharmacokinetic profile.
Result of Action
The primary molecular effect of 5-(2-Methoxy-4-nitrophenyl)oxazole is the inhibition of IMPDH, leading to a disruption in the purine nucleotide biosynthetic pathway . This can potentially result in the inhibition of the replication of the hepatitis C virus. The cellular effects of this action would depend on the specific cell type and the extent of viral infection.
Action Environment
The action of 5-(2-Methoxy-4-nitrophenyl)oxazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and thus its ability to interact with its target. Additionally, the presence of other drugs could impact its action through drug-drug interactions, particularly given its role as a CYP1A2 and CYP2C19 inhibitor
属性
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-15-9-4-7(12(13)14)2-3-8(9)10-5-11-6-16-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIXGUQZJVAHKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436670 | |
| Record name | 5-(2-Methoxy-4-nitrophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-4-nitrophenyl)oxazole | |
CAS RN |
198821-78-2 | |
| Record name | 5-(2-Methoxy-4-nitrophenyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198821-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Methoxy-4-nitrophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-(2-Methoxy-4-nitrophenyl)oxazole in pharmaceutical chemistry?
A1: 5-(2-Methoxy-4-nitrophenyl)oxazole serves as a crucial building block in the synthesis of VX-497 (merimepodib) []. This compound, while not pharmacologically active itself, represents a key stage in the multi-step process of creating the final drug molecule. The efficient synthesis of such intermediates is vital for cost-effective drug development.
Q2: What synthetic strategies were explored for the preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole?
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


